molecular formula C6H9N3O B2515248 2-Methoxy-6-methylpyrimidin-4-amine CAS No. 51870-75-8

2-Methoxy-6-methylpyrimidin-4-amine

Cat. No.: B2515248
CAS No.: 51870-75-8
M. Wt: 139.158
InChI Key: YJSIYKXFJURIFR-UHFFFAOYSA-N
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Description

2-Methoxy-6-methylpyrimidin-4-amine is an organic compound with the molecular formula C6H9N3O. It belongs to the class of pyrimidine derivatives, which are heterocyclic aromatic organic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring. Pyrimidine derivatives are known for their wide range of biological activities and applications in various fields such as medicine, agriculture, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-6-methylpyrimidin-4-amine can be achieved through several synthetic routes. One common method involves the condensation of o-methyl isourea salt with cyanoacetate, followed by methylation and cyclization reactions. The reaction conditions typically involve the use of anhydrous methanol as a solvent and dry hydrogen chloride gas for the addition reaction .

This is followed by a condensation reaction with a deacidification agent and cyanamide, and finally, a cyclization reaction with a Lewis acid protecting agent .

Industrial Production Methods

Industrial production of this compound often involves optimizing the reaction conditions to improve yield and selectivity while minimizing the generation of waste. The use of green chemistry principles, such as the reduction of hazardous reagents and solvents, is also considered in industrial processes .

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-6-methylpyrimidin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted pyrimidine derivatives .

Scientific Research Applications

2-Methoxy-6-methylpyrimidin-4-amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Methoxy-6-methylpyrimidin-4-amine involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or receptors by binding to their active sites. This interaction can lead to the modulation of biological processes, such as cell signaling and gene expression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methoxy-6-methylpyrimidin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-methoxy-6-methylpyrimidin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O/c1-4-3-5(7)9-6(8-4)10-2/h3H,1-2H3,(H2,7,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJSIYKXFJURIFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)OC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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